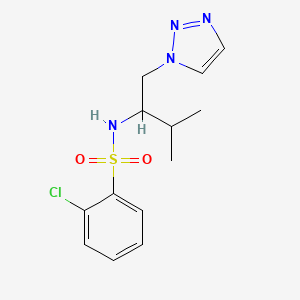
2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Triazole is a five-membered heterocyclic moiety that possesses three nitrogen and two carbon atoms . It’s known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make 1,2,3-triazoles and their derivatives immensely potential to significantly advance medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen and two carbon atoms . One nitrogen atom bears a hydrogen atom, and the other two are pyridine type nitrogen .
Chemical Reactions Analysis
1,2,3-Triazoles can undergo various chemical reactions. For instance, the loss of a hydrogen bond donor/acceptor group at a triazole substituted aryl group can affect the molecule’s activity .
Physical And Chemical Properties Analysis
1,2,3-Triazoles are generally stable compounds. They are capable of engaging in hydrogen bonding and have active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility .
科学的研究の応用
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. Notably, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to exhibit inhibitory activity against influenza A virus. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated promising results with an IC50 value of 7.53 μmol/L and a high selectivity index (SI) against CoxB3 virus .
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Further studies could explore its effects against bacterial and fungal strains. Investigating its mechanism of action and assessing its efficacy in vitro would be valuable .
Anticancer Potential
Given the indole scaffold’s association with biological activities, it’s worth exploring the compound’s impact on cancer cells. In vitro assays on cancer cell lines (such as A549 and MCF-7) could provide insights into its cytotoxicity and potential as an anticancer agent .
Anti-Inflammatory Effects
Indole derivatives often exhibit anti-inflammatory properties. Investigating whether this compound modulates inflammatory pathways could lead to novel therapeutic strategies for inflammatory diseases .
Antioxidant Activity
The presence of the indole nucleus suggests potential antioxidant effects. Assessing its ability to scavenge free radicals and protect against oxidative stress would be informative .
Other Pharmacological Activities
Beyond the mentioned fields, researchers should explore its potential as an antitubercular, antidiabetic, and antimalarial agent. Additionally, investigating its interactions with specific receptors could reveal further therapeutic possibilities .
作用機序
The mechanism of action of 1,2,3-triazoles and their derivatives can vary widely depending on their specific structures and the biological targets they interact with. They have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial activities .
将来の方向性
特性
IUPAC Name |
2-chloro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2S/c1-10(2)12(9-18-8-7-15-17-18)16-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWIAZZRHLWXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

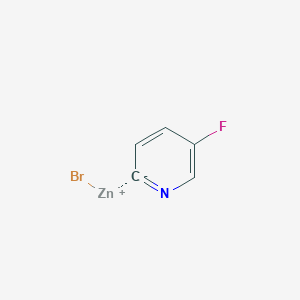
![(3-Methylphenyl){1-phenyl-6-[(2-phenylethyl)amino]pyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2650865.png)
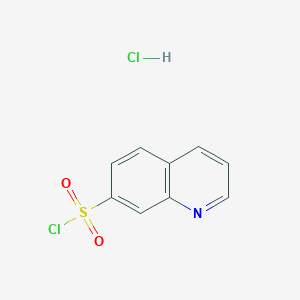
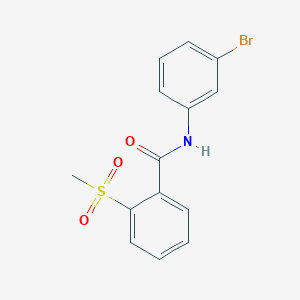
![Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B2650870.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2650871.png)
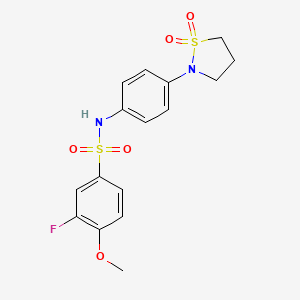
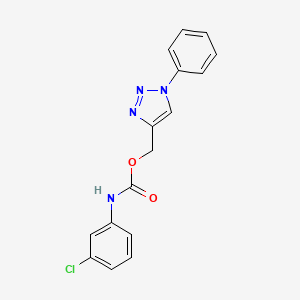
![N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2650876.png)

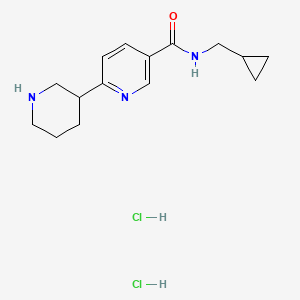
![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2650879.png)

![4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B2650886.png)